2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . The molecule also contains an aldehyde group and an oxime group, which is a functional group containing a nitrogen atom double-bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, aldehyde group, and oxime group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions. The oxime group can also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, or fat-soluble .Scientific Research Applications
Synthesis and Chemical Reactions 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime has been utilized in the [3 + 2] cycloaddition with pyridinium 1,4-zwitterionic thiolates to synthesize 2-trifluoromethyl 4,5-disubstituted thiazoles. This reaction showcases the versatility of trifluoroacetaldehyde oximes in cycloaddition reactions, yielding products with potential applications in various chemical syntheses (Yao et al., 2022).
Photocatalysis Acetaldehyde, structurally related to the compound of interest, has been fully oxidized to CO2 over a Pd/WO3 photocatalyst under fluorescent-light irradiation. This research highlights the potential of photocatalysis in environmental applications, such as air purification and volatile organic compound (VOC) removal (Arai et al., 2008).
Organocatalysis Organocatalyzed three-component reactions involving α,β-unsaturated aldehydes, akin to the compound of interest, have been developed for the synthesis of diverse and polyfunctionalized pyridines. These reactions demonstrate the utility of organocatalysis in constructing complex heterocyclic structures, which could have implications in drug discovery and material science (Khanal & Lee, 2015).
Catalysis in Synthesis Copper-catalyzed coupling of oxime acetates with aldehydes presents a novel method for synthesizing highly substituted pyridines. This approach underscores the role of catalysis in enhancing the efficiency and selectivity of chemical syntheses, potentially opening new avenues for the development of pharmaceuticals and agrochemicals (Ren et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-11-2-1-3-12(17)10(11)8-24-23-5-4-14-13(18)6-9(7-22-14)15(19,20)21/h1-3,5-7H,4,8H2/b23-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOVHTXQIPMGX-FPQMYIDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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